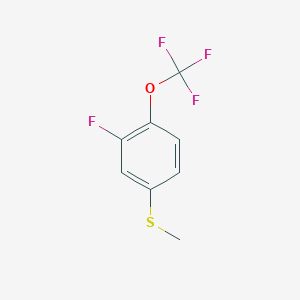![molecular formula C14H21NO B7993851 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde](/img/structure/B7993851.png)
2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety substituted with an N-ethyl-n-butylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde typically involves the reaction of benzaldehyde with N-ethyl-n-butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Benzaldehyde} + \text{N-Ethyl-n-butylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Common solvents used in the reaction include toluene and ethanol, which facilitate the reaction and aid in the purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[(N-Ethyl-n-butylamino)methyl]benzoic acid.
Reduction: 2-[(N-Ethyl-n-butylamino)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: A simpler compound with only an aldehyde group.
N-Ethyl-n-butylamine: A simpler amine without the benzaldehyde moiety.
2-[(N-Methyl-n-butylamino)methyl]benzaldehyde: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde is unique due to the presence of both an aldehyde and an N-ethyl-n-butylamino group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-[[butyl(ethyl)amino]methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-5-10-15(4-2)11-13-8-6-7-9-14(13)12-16/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINSEZQZQJAPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1=CC=CC=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Cyclopentyloxy)methyl]thiophenol](/img/structure/B7993793.png)
![2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B7993801.png)







![1-[3-(Methylthio)phenyl]-2-methyl-2-propanol](/img/structure/B7993844.png)
![1-Fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7993859.png)

